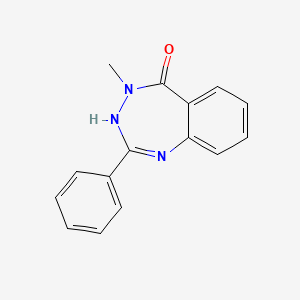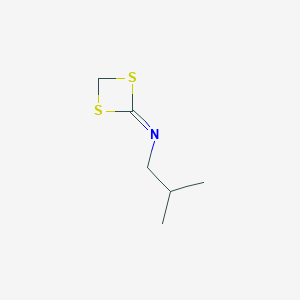
N-(2-Methylpropyl)-1,3-dithietan-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)-1,3-dithietan-2-imine: is an organic compound that belongs to the class of dithietanes Dithietanes are four-membered rings containing two sulfur atoms This compound is characterized by the presence of an imine group attached to the dithietane ring, with a 2-methylpropyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropyl)-1,3-dithietan-2-imine typically involves the reaction of 2-methylpropylamine with a dithietane precursor. One common method is the cyclization of a suitable dithiocarbamate with an alkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfur atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Methylpropyl)-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the imine group to an amine, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dithietanes.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpropyl)-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions, due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of N-(2-Methylpropyl)-1,3-dithietan-2-imine involves its interaction with molecular targets such as enzymes and proteins. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The sulfur atoms in the dithietane ring can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-(2-Methylpropyl)-2-phenylacetamide: Another compound with a similar substituent but different core structure.
N-(2-Methylpropyl)acetamide: A simpler amide with similar substituent groups.
Uniqueness: N-(2-Methylpropyl)-1,3-dithietan-2-imine is unique due to its dithietane ring structure, which imparts distinct chemical and physical properties. The presence of two sulfur atoms in a four-membered ring makes it highly reactive and versatile in various chemical reactions, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
59754-38-0 |
|---|---|
Molekularformel |
C6H11NS2 |
Molekulargewicht |
161.3 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C6H11NS2/c1-5(2)3-7-6-8-4-9-6/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
BCNVTDLTHZNZJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN=C1SCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



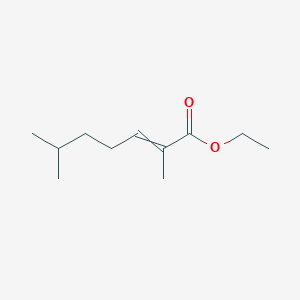

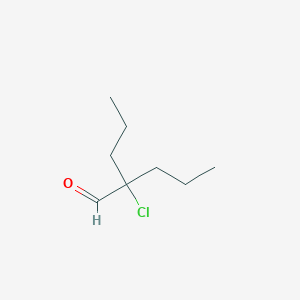

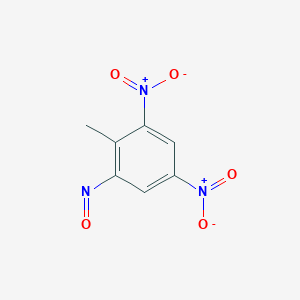


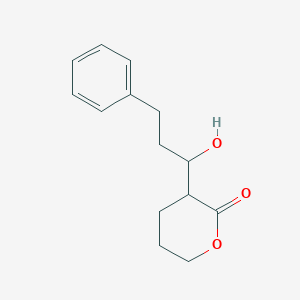

![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
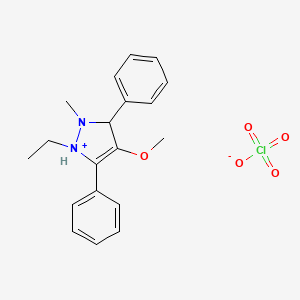
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
